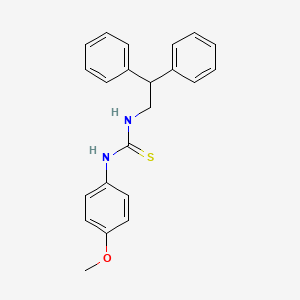

1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diphenylethyl)-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-25-20-14-12-19(13-15-20)24-22(26)23-16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEBYLSMLIGXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea

The formation of the thiourea (B124793) linkage in this compound is typically achieved through the reaction of an isothiocyanate with a primary amine. Other multi-step methods and more recent solvent-free and catalytic approaches have also been developed to enhance efficiency and sustainability.

Reaction of Isothiocyanates with Amines

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com For the synthesis of this compound, this involves the reaction of 4-methoxyphenyl (B3050149) isothiocyanate with 2,2-diphenylethylamine (B1585070).

The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov This method is generally high-yielding and allows for a great structural diversity of thiourea derivatives. researchgate.net The reaction is often carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol. researchgate.net While reactions with aliphatic amines often proceed at room temperature, aromatic amines may require refluxing due to their lower nucleophilicity. researchgate.net

Table 1: Representative Synthesis of a Disubstituted Thiourea

| Reactant A | Reactant B | Solvent | Conditions | Product | Yield | Reference |

| 4-Methoxyphenyl isothiocyanate | 2,2-Diphenylethylamine | Dichloromethane | Room Temperature, Stirring | This compound | High (typical) | ijacskros.comresearchgate.net |

Multi-step Condensation Reactions

An alternative to using pre-formed isothiocyanates is their in situ generation from an amine, followed by reaction with a second amine. A common method involves the use of carbon disulfide. organic-chemistry.org In a potential multi-step synthesis of this compound, one of the parent amines, for instance, 4-methoxyaniline, could be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate can then be treated with a coupling reagent or undergo thermal decomposition to generate 4-methoxyphenyl isothiocyanate, which then reacts with 2,2-diphenylethylamine in the same pot. nih.gov

Mechanochemical approaches have also been developed for the two-step synthesis of unsymmetrical thioureas. For example, an electron-rich aniline (B41778) can be ball-milled with an excess of carbon disulfide to form the isothiocyanate, which is then reacted with a second amine in a subsequent milling step. nih.gov

Solvent-free and Catalytic Approaches in Thiourea Synthesis

In recent years, there has been a growing interest in developing more environmentally benign synthetic methods. For thiourea synthesis, this has led to the exploration of solvent-free and catalytic approaches.

Solvent-free synthesis of N,N'-disubstituted thioureas can be achieved by simply mixing the corresponding amine and isothiocyanate, sometimes with microwave assistance to accelerate the reaction. nih.gov Mechanochemical methods, such as grinding or ball milling, have also proven effective for the quantitative synthesis of thioureas from amines and isothiocyanates without the need for bulk solvents. nih.gov

Catalytic methods can also be employed. For instance, the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide can be catalyzed by reagents like poly(ethylene glycol)-400 (PEG-400) in water under microwave irradiation.

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues of this compound allow for the systematic investigation of structure-activity relationships for various biological targets. Modifications can be made to either the 2,2-diphenylethyl moiety or the 4-methoxyphenyl group.

Modifications of the 2,2-Diphenylethyl Moiety

The 2,2-diphenylethyl group is a bulky, lipophilic substituent. Its structural features can be modified to explore the impact on the compound's properties. This can include altering the substitution pattern on the phenyl rings, replacing the phenyl rings with other aromatic or heteroaromatic systems, or changing the length of the ethyl linker.

For example, a library of thiourea derivatives could be synthesized by reacting 4-methoxyphenyl isothiocyanate with a variety of substituted 2,2-diphenylethylamines.

Table 2: Examples of Thiourea Analogues with Modified Diphenylethyl Moiety

| Amine Component | Isothiocyanate Component | Product | Reference |

| 2-(4-Chlorophenyl)-2-phenylethylamine | 4-Methoxyphenyl isothiocyanate | 1-(2-(4-Chlorophenyl)-2-phenylethyl)-3-(4-methoxyphenyl)thiourea | N/A |

| 2,2-Bis(4-methylphenyl)ethylamine | 4-Methoxyphenyl isothiocyanate | 1-(2,2-Bis(4-methylphenyl)ethyl)-3-(4-methoxyphenyl)thiourea | N/A |

| 2-Naphthyl-2-phenylethylamine | 4-Methoxyphenyl isothiocyanate | 1-(2-Naphthyl-2-phenylethyl)-3-(4-methoxyphenyl)thiourea | N/A |

Alterations of the 4-Methoxyphenyl Group

The electronic properties of the 4-methoxyphenyl group can be modulated by introducing different substituents on the phenyl ring. This can be achieved by reacting 2,2-diphenylethylamine with a library of substituted phenyl isothiocyanates. The synthesis of these isothiocyanates can be accomplished from the corresponding anilines. semanticscholar.org

The methoxy (B1213986) group at the para position is an electron-donating group. Replacing it with electron-withdrawing groups (e.g., nitro, cyano, halo) or other electron-donating groups of varying strengths can significantly alter the electronic environment of the thiourea moiety and influence its biological activity.

Table 3: Examples of Thiourea Analogues with Modified 4-Methoxyphenyl Group

| Amine Component | Isothiocyanate Component | Product | Yield | Reference |

| 2,2-Diphenylethylamine | 4-Chlorophenyl isothiocyanate | 1-(4-Chlorophenyl)-3-(2,2-diphenylethyl)thiourea | High (typical) | ijacskros.comresearchgate.net |

| 2,2-Diphenylethylamine | 4-Nitrophenyl isothiocyanate | 1-(2,2-Diphenylethyl)-3-(4-nitrophenyl)thiourea | High (typical) | ijacskros.comresearchgate.net |

| 2,2-Diphenylethylamine | 4-Methylphenyl isothiocyanate | 1-(2,2-Diphenylethyl)-3-(p-tolyl)thiourea | High (typical) | ijacskros.comresearchgate.net |

| 2,2-Diphenylethylamine | Phenyl isothiocyanate | 1-(2,2-Diphenylethyl)-3-phenylthiourea | High (typical) | ijacskros.comresearchgate.net |

Substituent Effects on Thiourea Core Reactivity and Derivatization

The conformational flexibility and structural properties of thioureas are highly dependent on the substitutions at the nitrogen atoms. nih.gov The lone pair of electrons on both nitrogen atoms can be involved in delocalization through the N-C-N fragment, which affects bond lengths and angles. nih.gov The nature of these substituents determines the degree of this delocalization and the nucleophilicity of the sulfur and nitrogen atoms.

Conversely, electron-withdrawing substituents on the aryl rings generally have a more pronounced effect on the properties of thiourea derivatives than electron-donating groups. nih.gov For instance, studies on various substituted thioureas have shown that derivatives with electron-withdrawing groups like 3,4-dichloro or 4-CF3-phenyl substituents display high cytotoxic activity, indicating a significant alteration of the molecule's electronic properties and reactivity. researcher.life

Steric Effects: The 2,2-diphenylethyl group is sterically demanding due to the two phenyl rings attached to the same carbon. This steric bulk can hinder the approach of reagents to the adjacent nitrogen atom and the thiocarbonyl group. This can influence the rate and outcome of derivatization reactions. For example, in coordination chemistry, bulky substituents can affect the geometry of metal complexes. sphinxsai.com Unfavorable steric and electronic factors related to diphenyl groups have been observed to impact the performance of thiourea-based sensing membranes. researcher.life However, steric hindrance can also be leveraged to control the regioselectivity of reactions, directing derivatization to the less hindered nitrogen atom or the sulfur atom.

The interplay of these electronic and steric factors governs how this compound participates in reactions such as oxidation, alkylation, and complexation. The electron-rich sulfur atom is a primary site for electrophilic attack and oxidation. researchgate.net Derivatization can also occur at the nitrogen atoms, for instance, in reactions leading to the formation of heterocyclic compounds like thiazoles or pyrimidines. wikipedia.org

| Substituent Group | Type of Effect | Impact on Thiourea Core | Influence on Derivatization |

|---|---|---|---|

| 4-Methoxyphenyl | Electronic (Electron-Donating) | Increases electron density on the adjacent nitrogen and the sulfur atom, enhancing nucleophilicity. | Promotes reactions involving electrophilic attack on the sulfur atom (e.g., S-alkylation, oxidation). May increase coordination ability with metal ions. |

| 2,2-Diphenylethyl | Steric (Bulky) | Hinders access to the adjacent nitrogen atom and the thiocarbonyl group. Can influence the conformation of the molecule. | May decrease reaction rates due to steric hindrance. Can direct reactions to the less hindered N-H group or the sulfur atom. Influences the geometry of resulting metal complexes. |

| General Electron-Withdrawing Group (e.g., Nitrophenyl) | Electronic (Electron-Withdrawing) | Decreases electron density on the thiourea core, reducing the nucleophilicity of sulfur and nitrogen atoms. Increases the acidity of N-H protons. | May hinder electrophilic attack on sulfur but can facilitate reactions involving deprotonation of the N-H groups. Often enhances biological activities like antimicrobial or cytotoxic effects. nih.govresearcher.life |

Purification and Isolation Techniques in Thiourea Synthesis

The purification and isolation of thiourea derivatives are critical steps to ensure the final product's identity and purity. The choice of method depends on the physical state of the compound (typically solids), its solubility profile, and the nature of any impurities, such as unreacted starting materials or by-products.

Recrystallization: Recrystallization is one of the most common and effective methods for purifying solid thiourea compounds. researchgate.net The technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A solvent is chosen in which the thiourea derivative is sparingly soluble at room temperature but highly soluble when heated. bibliotekanauki.pl Ethanol is a frequently used solvent for this purpose. nih.gov The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Column Chromatography: For separating mixtures that are not easily purified by recrystallization, column chromatography is a powerful technique. researchgate.net This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent or solvent mixture) passes through it. For thiourea derivatives, a solvent system is chosen to allow the desired compound to move down the column at a different rate than the impurities. The fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC), and those containing the pure product are combined and the solvent evaporated to yield the purified compound. wpmucdn.com

Filtration and Washing: In many syntheses, the thiourea derivative precipitates out of the reaction mixture as a solid. analis.com.my In such cases, the initial isolation is achieved by simple filtration. google.com The crude product collected on the filter is then washed with a suitable solvent—one in which the desired product is insoluble but the impurities are soluble—to remove residual reactants and by-products. This is often a preliminary purification step before further purification by recrystallization or chromatography.

Acid-Base Extraction: If the thiourea derivative or the impurities present in the crude product contain acidic or basic functional groups, purification can be achieved through acid-base extraction. researchgate.net For a neutral thiourea like this compound, this method is primarily used to remove acidic or basic impurities from an organic solution by washing it with an aqueous base or acid, respectively.

| Technique | Principle of Separation | Typical Application in Thiourea Synthesis | Common Solvents/Reagents |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Primary method for purifying solid crude products to obtain high-purity crystalline material. bibliotekanauki.plnih.gov | Ethanol, Methanol, Acetone, n-Butanol. bibliotekanauki.pl |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of the desired product from by-products or starting materials with similar solubility. researchgate.net | Stationary Phase: Silica Gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate, Toluene/Acetone mixtures. scielo.br |

| Filtration and Washing | Physical separation of a solid from a liquid. | Initial isolation of a precipitated solid product from the reaction mixture. analis.com.my | Water, Dichloromethane (DCM), Diethyl ether. nih.govanalis.com.my |

| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. | Removal of acidic or basic impurities from a solution of the neutral thiourea product. researchgate.net | Aqueous HCl, Aqueous NaOH, NaHCO3 solution. scielo.br |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

No single-crystal X-ray diffraction data has been found for 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the solid state. Without such a study, the following key structural parameters remain unknown:

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification

Specific Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been published. This data would be used to identify the characteristic vibrational frequencies of its functional groups, such as the N-H, C=S, C-N, and C-O stretches, which would help to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Published ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra for this compound could not be located. NMR spectroscopy is essential for determining the structure of the molecule in solution, showing the chemical environment of each hydrogen and carbon atom. Without this data, a definitive confirmation of the compound's connectivity and solution-state conformation is not possible from the available resources.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

¹H NMR spectroscopy is a primary tool for identifying the chemical environment of protons within a molecule. For this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the diphenyl and methoxyphenyl groups, the methoxy (B1213986) protons, the protons of the ethyl bridge, and the N-H protons of the thiourea (B124793) moiety. The chemical shifts (δ) would be influenced by the electron-donating and withdrawing effects of adjacent functional groups. A data table would be constructed to list the specific chemical shifts, integration values, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the aromatic carbons, the methoxy carbon, the aliphatic carbons of the ethyl group, and the characteristic thiocarbonyl (C=S) carbon, which typically appears significantly downfield. A data table would list the precise chemical shifts for each carbon atom, aiding in the complete structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, for instance, within the ethyl group and across the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, such as linking the ethyl group to the thiourea nitrogen and the phenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₂₂H₂₂N₂OS). The fragmentation pattern observed in the MS/MS spectrum would show characteristic losses of fragments such as the diphenylmethyl group or the methoxyphenyl group, which would help to confirm the proposed structure.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₂₂H₂₂N₂OS. A close match between the experimental and calculated values serves as a confirmation of the compound's purity and elemental composition. For C₂₂H₂₂N₂OS, the theoretical percentages would be approximately C: 73.71%, H: 6.19%, N: 7.81%, S: 8.94%.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. This process would determine the bond lengths, bond angles, and dihedral angles of 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds to identify the global energy minimum and other low-energy, stable conformations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is extensively used in drug discovery to understand and predict ligand-target interactions.

Prediction of Binding Modes and Interaction Specificity

This subsection would detail how this compound interacts with a specific biological target. The analysis would identify the most likely binding pose of the compound within the receptor's active site. It would also characterize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), would be calculated to estimate the strength of the interaction.

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

The structural arrangement and interaction profile of this compound with biological targets are governed by a variety of non-covalent forces. Computational analysis of related thiourea (B124793) and urea (B33335) derivatives reveals the critical role of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hydrogen Bonds: The thiourea moiety (-NH-C(=S)-NH-) is a potent hydrogen bond donor and acceptor. Crystal structure analyses of analogous compounds consistently show the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, a related compound, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link molecules into a two-dimensional array. nih.gov Similarly, 1-(2-furoyl)-3-(2-methoxy-4-nitrophenyl)thiourea features two independent molecules linked by a pair of intermolecular N—H⋯S hydrogen bonds. nih.gov For this compound, the N-H groups are expected to act as hydrogen bond donors, while the sulfur and the oxygen of the methoxy (B1213986) group can act as acceptors, facilitating interactions with receptor active sites.

Hydrophobic Interactions: The diphenylmethyl group and the methoxyphenyl group are significant hydrophobic regions within the molecule. These nonpolar moieties can engage in favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket, displacing water molecules and contributing to binding stability.

Pi-Pi Stacking: The presence of three aromatic rings (two phenyl groups and one methoxyphenyl group) suggests a high propensity for pi-pi stacking interactions. mdpi.com These interactions occur between the electron clouds of aromatic rings and are crucial for the stabilization of protein-ligand complexes. mdpi.com Theoretical studies on related systems have been used to evaluate the energy of these stacking interactions, often employing Density Functional Theory (DFT) with dispersion corrections to accurately model these non-covalent forces. mdpi.comresearchgate.net The relative orientation of the rings (parallel-displaced or T-shaped) influences the strength of these interactions. In the solid state, related bis(phenyl)thiourea structures show shortest intercentroid distances between aromatic systems of around 4.1 Å. researchgate.net

| Interaction Type | Participating Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond (Donor) | Thiourea (-NH-) | Directional interaction with polar residues (e.g., Asp, Glu, Ser) in a binding site. |

| Hydrogen Bond (Acceptor) | Thiourea (-C=S), Methoxy (-OCH₃) | Interaction with hydrogen bond donor residues (e.g., Arg, Lys, His). |

| Hydrophobic Interactions | Diphenylethyl group, Phenyl rings | Stabilization within nonpolar pockets of a receptor. |

| Pi-Pi Stacking | Phenyl rings, Methoxyphenyl ring | Stabilizing interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. mdpi.com |

Estimation of Binding Affinities and Energetics

Molecular docking is a primary computational technique used to predict the binding mode and estimate the binding affinity of a ligand to a biological target. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

For thiourea derivatives, docking studies have been performed against various targets to estimate their binding potential. For example, a study on 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives targeting the VEGFR-2 protein kinase showed strong binding, with a calculated binding free energy (ΔG) of -22.84 kcal/mol. biointerfaceresearch.com This strong affinity was attributed to the formation of hydrogen bonds with key residues like Glu883 and Asp1044, alongside hydrophobic interactions. biointerfaceresearch.com Similarly, in silico investigations of 1,2,4-triazole (B32235) derivatives as potential antioxidants involved docking against enzymes like tyrosinase and NO-synthase, where the binding affinity (ΔG) was a key metric for selecting promising candidates. pensoft.net

For this compound, a hypothetical docking study against a relevant protein target would involve generating a 3D conformation of the molecule and placing it within the receptor's active site. A scoring function would then calculate the binding energy based on the intermolecular interactions identified in the previous section.

| Compound Class | Target Protein | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)azetidine-thiourea biointerfaceresearch.com | VEGFR-2 | -22.84 | Glu883, Asp1044 |

| 1,2,4-Triazole derivatives pensoft.net | Tyrosinase | -7.5 to -9.0 (Typical Range) | His244, Phe264, Val283 |

| Chalcone-thiourea derivative biotech-asia.org | Secretory Phospholipase A2 | -8.5 (Binding Affinity) | Not Specified |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

An MD simulation of this compound bound to a target protein would typically be run for nanoseconds to microseconds. The resulting trajectory would be analyzed to assess several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD plot over time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. High RMSF values can highlight flexible regions of the protein or ligand. nih.gov

Radius of Gyration (Rg): Describes the compactness of the protein structure. A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent and crucial for stable binding.

For example, MD simulations performed on a chalcone-thiourea derivative docked with the Secretory Phospholipase A2 receptor showed good stability of the complex, reinforcing the docking results. biotech-asia.org

| Parameter | Information Provided | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Overall structural stability of the complex. | Convergence to a stable plateau. |

| RMSF (Root Mean Square Fluctuation) | Flexibility of specific regions/residues. | Low fluctuations in binding site residues. |

| Rg (Radius of Gyration) | Compactness and folding state of the protein. | Stable value over time. |

| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds. | High occupancy (>50%) for key interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. farmaciajournal.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds like this compound. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A set of structurally related thiourea derivatives with experimentally measured biological activity (e.g., IC50 values) is required.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule in the dataset. These can include properties like molecular weight, logP (lipophilicity), polar surface area, and various electronic and shape indices. mdpi.com

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the observed activity. researchgate.netmdpi.com

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.

QSAR studies on other classes of compounds have identified key properties influencing their activity. For instance, a QSAR model for antioxidant sulfonamides revealed that mass, polarizability, electronegativity, and van der Waals volume were key influencing properties. researchgate.net A hypothetical QSAR model for a series of thiourea derivatives might look like the equation in the table below.

| Component | Description | Example Value |

|---|---|---|

| Model Equation | pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... | pIC₅₀ = 0.5 + 0.2(LogP) - 0.01(Molecular Weight) |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | 0.85 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model. | 0.75 |

| Applicability Domain (AD) | Defines the chemical space in which the model provides reliable predictions. nih.gov | Defined by descriptor ranges. |

Investigation of Biological and Biochemical Activities in Vitro and Mechanistic Focus

Antioxidant and Free Radical Scavenging Activity Mechanisms

Mechanistic Insights into Radical Scavenging

No studies were identified that investigated the radical scavenging mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), for this specific compound.

Cellular Pathway Modulation Studies (In Vitro)

Modulation of Key Signaling Pathways:There are no studies detailing the modulation of any specific enzymes or signaling pathways by 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea.

Without primary research data, generating the requested article with detailed findings and data tables is not feasible while adhering to the principles of scientific accuracy. The biological activities of thiourea (B124793) derivatives are highly dependent on their specific substituent groups, making extrapolation from other, different thiourea compounds scientifically invalid.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of Substituent Effects on Biological Activity

The potency and selectivity of thiourea (B124793) derivatives are highly sensitive to the nature and position of substituents on the aromatic rings and modifications to the core structure.

Substituents on the phenyl rings play a crucial role in modulating the electronic, steric, and lipophilic properties of the molecule, which in turn affects its interaction with biological targets and its pharmacokinetic profile.

The methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring is a common feature in many bioactive compounds. nih.gov As an electron-donating group, it can influence the hydrogen-bonding capacity of the adjacent N-H group in the thiourea core. Its position is critical; studies on other thiourea series have shown that molecules with a methoxy group in the para-position were more potent than those with the group in the meta-position. mdpi.com The methoxy group can also enhance ligand-target binding and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov However, its effect is context-dependent. In one study comparing N-(4-methoxy)-benzoyl-N'-phenylthiourea with its N-(4-trifluoromethyl)-benzoyl counterpart, the trifluoromethyl derivative showed slightly higher cytotoxic activity, suggesting that strong electron-withdrawing groups can sometimes be more beneficial for certain activities. rasayanjournal.co.in

Halogen substituents (F, Cl, Br, I) are frequently used in drug design to modulate lipophilicity and electronic character. In a structure-activity relationship study of phenylthiourea (B91264) analogs against intracellular Mycobacterium tuberculosis, the nature of the halogen was found to be significant. nih.gov Replacement of a strong electron-withdrawing fluorine atom with a weaker electron-withdrawing bromine atom led to a five-fold increase in potency. nih.gov Another study on thiourea analogues as TRPV1 receptor antagonists found that introducing a halogen at the 2-position of the aromatic ring enhanced antagonism compared to the parent compound. elsevierpure.com

The following table summarizes the impact of various substituents on the biological activity of different thiourea scaffolds, based on findings from the literature.

| Scaffold/Series | Substituent | Position | Effect on Activity | Reference Compound | IC₅₀ / Activity | Source |

| Phenylthiourea | -OCH₃ | para | Active | Compound 15 (with Cl) | 14 µM | nih.gov |

| Phenylthiourea | -F | para | Active | Compound 20 (with OCH₃) | 9.2 µM | nih.gov |

| Phenylthiourea | -Br | para | More Potent | Compound 24 (with OCH₃) | 2.1 µM | nih.gov |

| Benzoyl-phenylthiourea | -OCH₃ | 4 | High | 4-OCH₃-BPTU | 0.38 mM | rasayanjournal.co.in |

| Benzoyl-phenylthiourea | -CF₃ | 4 | Higher | 4-CF₃-BPTU | 0.37 mM | rasayanjournal.co.in |

The thiourea core (-NH-C(S)-NH-) is fundamental to the biological activity of this class of compounds, primarily due to its hydrogen bonding capabilities. nih.gov The sulfur atom and the two nitrogen-hydrogen (N-H) groups can act as both hydrogen bond donors and acceptors, allowing for a robust network of interactions with a biological target. nih.gov

Modifying this core has significant consequences. A common strategy is the isosteric replacement of the sulfur atom with an oxygen atom, converting the thiourea into a urea (B33335). In many cases, this change reduces biological activity. For instance, studies have shown that thiourea derivatives exhibit higher antitumor activity than their corresponding urea analogs. biointerfaceresearch.com This suggests that the sulfur atom is not merely a structural placeholder but plays an active role, possibly through its unique electronic properties, size, and ability to interact with specific residues or metal ions in an active site.

Bioisosteric replacements for the entire thiourea moiety have also been explored. In the development of anti-ulcer agents, moieties like cyanoguanidine were found to be valid bioisosteres that improved the biological activity profile of the lead compounds. nih.gov

Stereochemical Considerations and Enantioselectivity in Biological Activity

While 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea itself is not chiral, the introduction of stereocenters into thiourea derivatives can lead to enantiomers with significantly different biological activities. The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets such as enzymes and receptors.

Research on chiral thiourea derivatives has demonstrated the importance of stereochemistry in determining anticancer efficacy. nih.gov In a study where chiral amino acid residues were incorporated into the thiourea scaffold, the resulting compounds exhibited stereochemistry-dependent inhibitory activity on tumor growth. nih.gov This enantioselectivity arises because only one enantiomer can achieve an optimal fit within the chiral binding site of the target protein, maximizing favorable interactions and leading to a more potent biological response. Similarly, the anti-HIV activity of certain chiral thiourea compounds has been shown to be dependent on their stereochemistry. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For a class of compounds like thiourea derivatives, a pharmacophore model would typically include:

Hydrogen Bond Donors: Corresponding to the N-H groups of the thiourea core.

Hydrogen Bond Acceptors: The sulfur atom of the thiourea.

Hydrophobic/Aromatic Centers: Representing the phenyl rings.

Excluded Volumes: Defining regions where steric bulk would clash with the receptor.

By generating such models based on a set of known active thiourea derivatives, medicinal chemists can perform virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govacs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to create a mathematical correlation between the chemical structures of thiourea derivatives and their pharmacological activity, which helps in predicting the potency of newly designed compounds. farmaciajournal.com

Lead Optimization Strategies for Thiourea Derivatives

Once a "lead" compound like this compound is identified, lead optimization is the iterative process of refining its structure to improve its drug-like properties. danaher.combiobide.com This process aims to enhance potency, selectivity, and metabolic stability while minimizing toxicity. patsnap.com

Key strategies applicable to the optimization of thiourea derivatives include:

Systematic SAR Analysis: Based on initial findings, chemists systematically modify the lead compound. For the target molecule, this could involve synthesizing analogs with different substituents on the phenyl rings (e.g., replacing methoxy with chloro, methyl, or trifluoromethyl groups) or altering the position of the methoxy group to explore its impact on activity. patsnap.com

Scaffold Hopping: Replacing the central thiourea core or the phenyl rings with other bioisosteric groups to discover novel chemical scaffolds with improved properties.

Physicochemical Property Modulation: Modifying the structure to fine-tune properties like lipophilicity (LogP) and solubility. While the diphenylethyl group provides strong hydrophobic interactions, it might also lead to poor solubility. Optimization may involve introducing polar groups to balance these properties.

Computational Guidance: Using molecular docking and free energy perturbation calculations to predict how structural modifications will affect binding affinity, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Intermolecular Interactions and Crystal Engineering

Analysis of Non-Covalent Interactions in Crystal Structures

The solid-state structure of 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea is expected to be stabilized by a network of non-covalent interactions. The thiourea (B124793) moiety itself is a powerful structural motif, capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). nih.govrsc.org The presence of aromatic rings and a methoxy (B1213986) group further expands the range of possible interactions.

Hydrogen bonds are anticipated to be the primary drivers of the crystal packing in this compound.

Classical N-H···S and N-H···O Hydrogen Bonds: The most prevalent interactions in thiourea derivatives involve the N-H groups acting as donors. The sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor, leading to the formation of robust N-H···S synthons. In many substituted thioureas, these interactions result in the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif. researchgate.net Additionally, the oxygen atom of the methoxy group on the phenyl ring can act as a hydrogen bond acceptor, leading to N-H···O interactions that can link molecules into chains or more complex networks. researchgate.netresearchgate.net In some cases, bifurcated hydrogen bonds, where a single N-H group interacts with multiple acceptors, can also play a significant role. researchgate.netnih.gov

Below is a table summarizing typical geometries for hydrogen bonds found in related thiourea crystal structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N | H | S | ~ 0.88 | ~ 2.4 - 2.6 | ~ 3.2 - 3.5 | ~ 150 - 170 |

| N | H | O | ~ 0.88 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 160 - 175 |

| C | H | S | ~ 0.95 | ~ 2.7 - 3.0 | ~ 3.6 - 3.9 | ~ 140 - 160 |

| C | H | O | ~ 0.95 | ~ 2.3 - 2.6 | ~ 3.2 - 3.5 | ~ 130 - 150 |

Data compiled from representative crystal structures of aromatic thiourea derivatives.

With three aromatic rings, this compound has significant potential for π-π interactions, which are crucial for stabilizing the packing of aromatic molecules. nih.govresearchgate.net

Offset-Stacking and Parallel-Displaced Interactions: Face-to-face sandwich-style stacking is generally less common than offset or parallel-displaced stacking due to electrostatic repulsion between the electron clouds. libretexts.orgresearchgate.net It is highly probable that the phenyl and methoxyphenyl rings of adjacent molecules will arrange in a parallel-displaced fashion, maximizing attractive dispersion forces while minimizing repulsion. These interactions often lead to the formation of columnar or layered structures. researchgate.net

C-H···π Interactions: The hydrogen atoms of the ethyl linker or the aromatic rings can interact with the π-electron cloud of a nearby phenyl or methoxyphenyl ring. These interactions are a form of weak hydrogen bonding and are significant in organizing molecules in the solid state.

The interplay between these different aromatic interactions can lead to complex and well-defined three-dimensional architectures. nih.gov

Co-crystallization and Polymorphism Studies of Thiourea Compounds

Co-crystallization: This technique involves crystallizing two or more different molecular components together in a defined stoichiometric ratio to form a new crystalline solid. youtube.com For thiourea compounds, co-crystallization is often used to modify physical properties or to create specific, robust supramolecular synthons. Given the hydrogen-bonding capabilities of this compound, it would be an excellent candidate for forming co-crystals with complementary molecules, such as carboxylic acids (forming N-H···O bonds) or N-heterocycles (forming N-H···N bonds). nih.gov

Polymorphism: This is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of a substance can have different physical properties. The conformational flexibility around the C-N bonds of the thiourea moiety and the various possible arrangements of the bulky aromatic groups make it likely that this compound could exhibit polymorphism. rsc.orgnih.gov The specific polymorph obtained could depend on crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. The interplay between different hydrogen bonding patterns and π-π stacking arrangements is often the root cause of polymorphism in such flexible molecules. researchgate.net

Supramolecular Architectures and Self-Assembly

The combination of strong, directional hydrogen bonds and weaker, less directional aromatic and van der Waals interactions governs the self-assembly of thiourea molecules into well-defined supramolecular architectures.

Based on the analysis of related compounds, the molecules of this compound could assemble into various motifs:

1D Chains: Head-to-tail N-H···S hydrogen bonds could link molecules into infinite one-dimensional chains. researchgate.netiucr.org

2D Sheets: These chains could then be further organized into two-dimensional sheets through weaker interactions like C-H···π or π-π stacking of the aromatic rings. researchgate.net

3D Networks: The interconnection of these sheets via further hydrogen bonds or other non-covalent forces would lead to a stable three-dimensional framework. The bulky nature of the diphenylethyl group would likely create significant void spaces within the crystal lattice, potentially allowing for the inclusion of solvent molecules. acs.org

The ultimate supramolecular structure is a result of a delicate balance between the formation of strong hydrogen bonds and the efficient packing of the bulky aromatic substituents. nih.gov

Emerging Applications and Future Research Directions

Role of Thiourea (B124793) Derivatives as Organocatalysts in Asymmetric Organic Synthesis

Thiourea derivatives have emerged as highly effective organocatalysts in the field of asymmetric synthesis over the last two decades. nih.gov Their catalytic prowess stems from their distinct ability to form strong hydrogen bonds, which is significantly greater than that of their urea (B33335) counterparts. nih.gov This hydrogen-bonding capability allows them to activate electrophiles, facilitating a wide range of stereoselective reactions under mild, metal-free conditions. rsc.org

Chiral thiourea-based molecules are particularly well-regarded as catalysts for the enantioselective synthesis of diverse products. rsc.org Bifunctional thiourea catalysts, which incorporate a basic group (like an amine) alongside the thiourea moiety, can simultaneously activate both the nucleophile and the electrophile. This dual activation leads to enhanced reactivity and selectivity. rsc.org

Key asymmetric reactions catalyzed by thiourea derivatives include:

Michael Additions: Catalyzing the addition of nucleophiles like malonates or 1,3-dicarbonyl compounds to nitroolefins. libretexts.org

Strecker Synthesis: Facilitating the asymmetric addition of hydrogen cyanide to imines to produce chiral α-amino cyanides. libretexts.orggoettingen-research-online.de

Mannich Reactions: Promoting the addition of silyl (B83357) ketene (B1206846) acetals to aldimines. libretexts.org

Multicomponent Reactions (MCRs): Acting as efficient catalysts in one-pot reactions that form multiple chemical bonds, which is highly valuable in medicinal chemistry for creating complex molecules in fewer steps. rsc.org

Given these established roles, 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea, particularly if resolved into its chiral forms, represents a promising candidate for investigation as an organocatalyst in similar asymmetric transformations.

Table 1: Asymmetric Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Description | Catalyst Function |

|---|---|---|

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Activates the electrophile (nitroolefin) via hydrogen bonding. |

| Strecker Synthesis | Synthesis of α-amino cyanides from aldehydes/ketones, ammonia, and cyanide. | Activates the imine for nucleophilic attack by cyanide. |

| Mannich Reaction | Aminoalkylation of an acidic proton located in the α-position of a carbonyl group. | Activates the imine and organizes the transition state. |

| Hydrophosphonylation | Addition of a P-H bond across a C=N double bond of an imine. | Activates the imine for addition of the phosphonate. |

Chemo-sensing Applications and Metal Ion Coordination

The thiourea scaffold is integral to the design of chemosensors, which are molecules that signal the presence of specific analytes like metal ions or anions. researchgate.netnih.gov The sulfur and nitrogen atoms within the thiourea group are nucleophilic and can coordinate with metal ions. researchgate.netrsc.org This binding event can be designed to produce a measurable optical response, such as a change in color (colorimetric) or fluorescence (fluorometric). nih.govrsc.org

Thiourea-based fluorescent chemosensors have been developed for the detection of various metal ions, including biologically and environmentally relevant ones such as Hg²⁺, Zn²⁺, and Cd²⁺. nih.govacs.orgresearchgate.net The mechanism often involves photoinduced electron transfer (PET), where the thiourea moiety quenches the fluorescence of a linked fluorophore. Upon binding a metal ion, this quenching effect is disrupted, leading to a "turn-on" fluorescence signal. uzh.ch

The specific structure of this compound, with its aromatic rings, could be functionalized with a fluorophore to explore its potential as a selective chemosensor. The coordination chemistry of this compound with various metal ions would be a critical area of study to determine its selectivity and sensitivity.

Table 2: Metal Ions Detected by Thiourea-Based Chemosensors

| Metal Ion | Detection Method | Application Area |

|---|---|---|

| Mercury (Hg²⁺) | Fluorescence, Colorimetry | Environmental monitoring, Biological imaging |

| Zinc (Zn²⁺) | Fluorescence | Biological imaging |

| Cadmium (Cd²⁺) | Fluorescence | Environmental monitoring |

| Copper (Cu²⁺) | Colorimetry | Environmental and biological samples |

| Lead (Pb²⁺) | Fluorescence | Environmental monitoring |

Development of Novel Analytical Probes

Building upon their chemo-sensing capabilities, thiourea derivatives are excellent candidates for the development of novel analytical probes. acs.org An effective probe must exhibit high sensitivity and selectivity for its target analyte. The tunability of the thiourea structure allows for the strategic design of probes for specific ions or molecules. nih.gov

For instance, incorporating the thiourea group into fluorescent molecules has been shown to be a reliable strategy for creating probes that can target specific cellular organelles, like mitochondria. acs.org Such probes can be used for cellular imaging and tracking dynamic processes, such as monitoring superoxide (B77818) anions in living cells. acs.org The development of thiourea-based probes for detecting environmentally hazardous pollutants is also an active area of research. nih.gov

Future work on this compound could involve its integration into larger molecular systems to create sophisticated analytical tools. Its utility could be tested in various applications, from detecting heavy metals in water to imaging biological processes within cells.

Future Perspectives in Academic Medicinal Chemistry Research for Thiourea Compounds

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. nih.govrsc.org The thiourea moiety's ability to form stable hydrogen bonds with biological targets like enzymes and receptors is central to its medicinal importance. nih.govanalis.com.my

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer: Some derivatives show potential in treating various cancer cell lines and may help reverse medication resistance. analis.com.my

Antimicrobial and Antiviral: Compounds containing the thiourea scaffold have been developed as antibacterial, antifungal, and antiviral agents, including treatments for Mycobacterium tuberculosis. nih.govsemanticscholar.org

Enzyme Inhibition: They have been investigated as inhibitors for various enzymes, which is a key strategy in treating diseases like Alzheimer's. nih.gov

CNS Active Drugs: The thiourea structure is found in drugs used for treating neurodegenerative diseases, such as Parkinson's disease. nih.gov

The future of thiourea compounds in medicinal chemistry lies in designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. doaj.orgmdpi.com Research will likely focus on structure-activity relationships (SAR) to optimize these molecules for specific biological targets. analis.com.my The compound this compound serves as a scaffold that can be further modified to explore potential therapeutic applications.

Identification of Research Gaps and Challenges for Future Investigation

Despite the broad utility of thiourea derivatives, several research gaps and challenges remain, presenting opportunities for future investigation.

Synthesis Methods: While established methods for synthesizing thioureas exist, there is a continuous need for more efficient, sustainable, and greener approaches. nih.gov Developing novel synthetic routes, potentially using flow chemistry or microwave-assisted synthesis, could improve yields and reduce waste. nih.gov A significant challenge is the efficient and easy synthesis of certain thiourea derivatives. nih.gov

Drug Development Hurdles: A major challenge in medicinal chemistry is overcoming the poor solubility and metabolic instability of some thiourea-based drug candidates. nih.gov These issues can lead to a high attrition rate in clinical trials. Future research could focus on bioisosteric replacement, where the thiourea group is replaced by another functional group with similar properties but improved stability and solubility. nih.gov

Mechanism of Action: For many biologically active thiourea derivatives, the precise mechanism of action is not fully understood. Detailed mechanistic studies are needed to identify specific molecular targets and pathways, which would enable more rational drug design.

Untapped Potential of Specific Derivatives: A vast number of possible thiourea structures have not been synthesized or screened for their potential applications. Compounds like this compound represent uncharted territory. Systematic investigation of such compounds is required to uncover new catalysts, sensors, and therapeutic agents.

Next-Generation Sensors: In the field of chemosensors, challenges include improving the stability and brightness of fluorescent probes for more sensitive detection, especially in complex biological or environmental samples. uzh.ch

Addressing these gaps will be crucial for fully harnessing the potential of the thiourea scaffold in chemistry and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)thiourea, and how can purity be optimized?

- Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For this compound, a two-step approach is advisable:

React 2,2-diphenylethylamine with carbon disulfide under basic conditions to form the thiocarbamate intermediate.

Perform a nucleophilic addition with 4-methoxyphenyl isothiocyanate.

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and NMR spectroscopy (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

Q. How can the molecular structure of this compound be characterized to confirm its identity?

- Analytical Techniques :

- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths and angles (e.g., C=S bond ~1.68 Å, N–H···S hydrogen bonding) .

- FT-IR Spectroscopy : Confirm thiourea functional groups (N–H stretch ~3200 cm⁻¹, C=S stretch ~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated: ~424.5 g/mol) .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the structure-activity relationships (SAR) of this thiourea derivative in enzyme inhibition studies?

- Factorial Design : Apply a 2³ factorial design to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) for synthesizing analogs. Use response surface methodology (RSM) to correlate structural modifications (e.g., substituent electronegativity) with inhibitory activity against target enzymes (e.g., urease or carbonic anhydrase) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values. Cross-validate using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to assess electronic properties .

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s molecular interactions?

- Case Study : If DFT predicts a planar thiourea core but SCXRD reveals a non-planar conformation:

Re-examine computational parameters (e.g., solvent effects, dispersion corrections).

Conduct temperature-dependent NMR to assess conformational flexibility.

Validate using QTAIM (Quantum Theory of Atoms in Molecules) to analyze hydrogen-bonding networks .

- Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between experimental (e.g., crystallographic) and computational (e.g., DFT) bond lengths .

Q. What advanced methodologies are recommended for investigating the compound’s role in supramolecular assembly or coordination chemistry?

- Supramolecular Studies :

- Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonding) from SCXRD data .

- Use fluorescence quenching assays to probe host-guest interactions with macrocycles (e.g., cucurbiturils) .

- Coordination Chemistry : Synthesize metal complexes (e.g., with Cu(II) or Pd(II)) and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound’s study into broader theoretical models of thiourea reactivity?

- Conceptual Framework : Link studies to the Hard-Soft Acid-Base (HSAB) theory, where the thiourea sulfur acts as a soft base. Investigate its nucleophilic behavior in SNAr (nucleophilic aromatic substitution) reactions using Hammett plots (σ values for substituents) .

- Kinetic Analysis : Conduct stopped-flow experiments to determine rate constants for reactions with electrophiles (e.g., nitrobenzyl halides), correlating with computational transition-state models .

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.